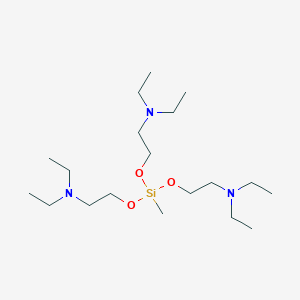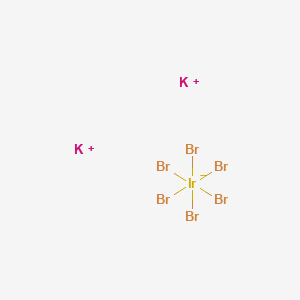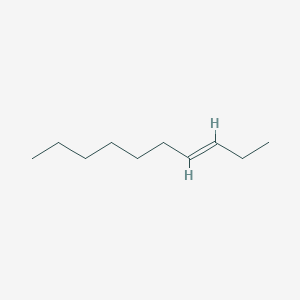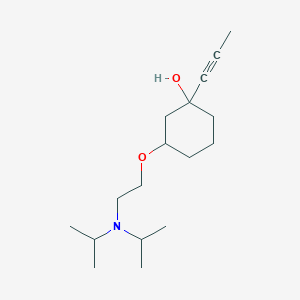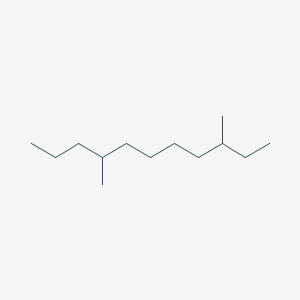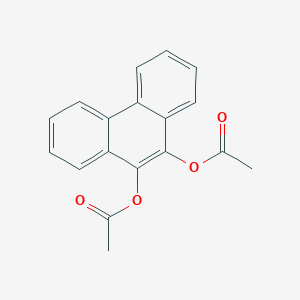
9,10-Phenanthrenediol, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Phenanthrenediol, diacetate is a chemical compound that is commonly used in scientific research. This compound is known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 9,10-Phenanthrenediol, diacetate involves the induction of apoptosis in cancer cells. This compound activates the caspase cascade, leading to the cleavage of various proteins and ultimately resulting in cell death. Additionally, 9,10-Phenanthrenediol, diacetate has been shown to inhibit the activity of anti-apoptotic proteins, further promoting apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, 9,10-Phenanthrenediol, diacetate has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes. Additionally, 9,10-Phenanthrenediol, diacetate has been found to induce the expression of heat shock proteins, which are involved in cellular stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9,10-Phenanthrenediol, diacetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer treatments. However, one limitation of using this compound is its potential toxicity to non-cancerous cells. Careful dosing and monitoring are necessary to avoid unintended effects on healthy cells.
Direcciones Futuras
There are several future directions for research on 9,10-Phenanthrenediol, diacetate. One area of interest is in the development of more targeted therapies using this compound. For example, researchers may investigate ways to deliver 9,10-Phenanthrenediol, diacetate specifically to cancer cells, minimizing its effects on healthy cells. Additionally, researchers may explore the use of 9,10-Phenanthrenediol, diacetate in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 9,10-Phenanthrenediol, diacetate involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
The primary application of 9,10-Phenanthrenediol, diacetate in scientific research is in the study of cancer. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 9,10-Phenanthrenediol, diacetate has been found to enhance the cytotoxicity of other chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Número CAS |
17694-65-4 |
|---|---|
Nombre del producto |
9,10-Phenanthrenediol, diacetate |
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(10-acetyloxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |
Clave InChI |
ITPKKTRCYDQMDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
Otros números CAS |
17694-65-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



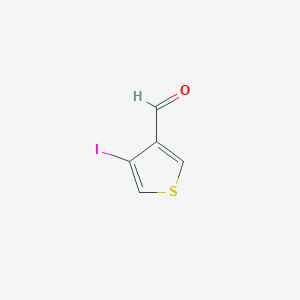
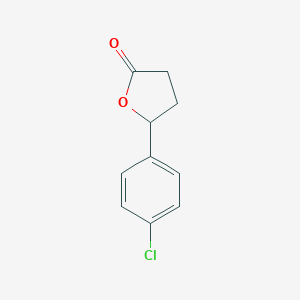
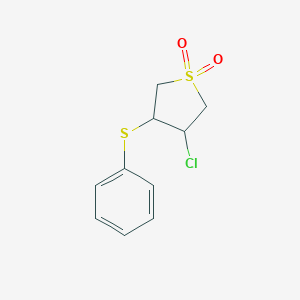
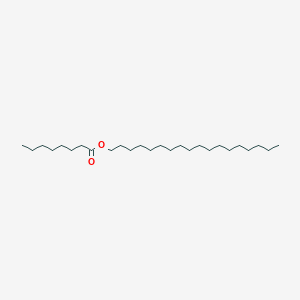
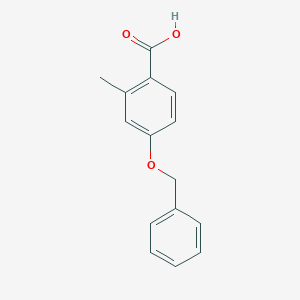
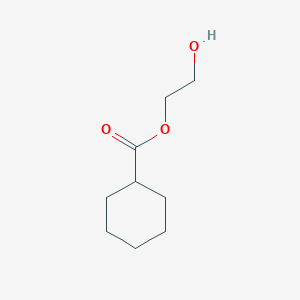
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
